Cas no 1805983-01-0 (3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine)

3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine is a versatile pyridine derivative with a unique substitution pattern, offering multiple reactive sites for further functionalization. The presence of chloromethyl, hydroxyl, methoxy, and trifluoromethoxy groups enhances its utility as a key intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group contributes to improved metabolic stability and lipophilicity, while the hydroxyl and chloromethyl groups facilitate selective modifications. This compound is particularly valuable in the development of bioactive molecules due to its structural diversity and potential for derivatization. Its well-defined reactivity profile makes it suitable for use in heterocyclic chemistry and targeted drug design.
3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine structure
1805983-01-0 structure
Product name:3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine
CAS No:1805983-01-0
MF:C8H7ClF3NO3
MW:257.59429192543
CID:4830179

3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H7ClF3NO3/c1-15-5-3-13-7(16-8(10,11)12)4(2-9)6(5)14/h3H,2H2,1H3,(H,13,14)
    • InChI Key: AQCOWTRTIGUTPC-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(=CNC=1OC(F)(F)F)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Topological Polar Surface Area: 47.6
  • XLogP3: 2.1

3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029097934-1g
3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine
1805983-01-0 97%
1g
$1,475.10 2022-04-01

Additional information on 3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine

Introduction to 3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine (CAS No. 1805983-01-0)

3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine, identified by its CAS number 1805983-01-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological potential. The unique structural features of this molecule, including the presence of a chloromethyl group, hydroxyl and methoxy substituents, as well as a trifluoromethoxy group, contribute to its distinctive chemical properties and make it a valuable scaffold for drug discovery and development.

The chloromethyl group in the molecular structure of 3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine serves as a versatile handle for further functionalization. This reactivity allows chemists to introduce additional modifications, enabling the synthesis of more complex derivatives with tailored biological properties. Such functionalization is particularly relevant in the development of novel therapeutic agents, where precise control over molecular structure is essential for optimizing efficacy and minimizing side effects.

The hydroxyl and methoxy groups in the molecule contribute to its solubility and interact with biological targets in various ways. Hydroxyl groups are known to participate in hydrogen bonding, which can enhance binding affinity to protein receptors or enzymes. On the other hand, methoxy groups can influence metabolic stability and pharmacokinetic profiles. These features make this compound an attractive candidate for further exploration in drug design.

The presence of a trifluoromethoxy group adds another layer of complexity to the compound's behavior. Trifluoromethoxy groups are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic pathways and improve binding interactions with biological targets. The electron-withdrawing nature of fluorine atoms can enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes and reach their intended site of action.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine with greater accuracy. These tools allow scientists to screen large libraries of molecules rapidly, identifying those with the highest potential for therapeutic utility. By leveraging these technologies, researchers can accelerate the drug discovery process and bring new treatments to market more efficiently.

In addition to its synthetic utility, this compound has shown promise in several preclinical studies. Researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors, which are critical for treating various types of cancer and inflammatory diseases. The combination of structural features such as the chloromethyl, hydroxyl, methoxy, and trifluoromethoxy groups makes it a versatile building block for such inhibitors.

Another area where this compound has been investigated is in the development of antimicrobial agents. The unique electronic properties conferred by the fluorine atoms can disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to increased efficacy against resistant strains. This makes it an interesting candidate for combating emerging infectious diseases where traditional antibiotics are becoming less effective.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from natural products or designed de novo using computational methods. Compounds like 3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine exemplify how structural diversity can be leveraged to create molecules with novel mechanisms of action. By understanding how different functional groups interact with biological systems, chemists can design molecules that are both potent and selective.

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced synthetic techniques such as flow chemistry or microwave-assisted synthesis have been employed to improve efficiency and scalability. These methods not only reduce production costs but also minimize waste generation, aligning with growing environmental concerns in the pharmaceutical industry.

As our understanding of disease mechanisms continues to evolve, so too does our approach to drug design. Modern therapies often target multiple pathways simultaneously or employ personalized medicine strategies tailored to individual patients' genetic profiles. Compounds like 3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine provide a foundation upon which such innovative treatments can be built.

In conclusion,3-(Chloromethyl)-4-hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine (CAS No. 1805983-01-0) represents a promising chemical entity with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in advancing drug discovery efforts worldwide.

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